2-Bromo-6-phenylpyrazine
Description
2-Bromo-6-phenylpyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a bromine atom at position 2 and a phenyl group at position 6. Its molecular formula is C₁₀H₇BrN₂, with a molecular weight of 235.08 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the phenyl group contributes steric bulk and modulates electronic properties.
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-bromo-6-phenylpyrazine |
InChI |
InChI=1S/C10H7BrN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RSBJEJSXHIEQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Bromo-Substituted Pyrazines with Aryl/Aryloxy Groups
Key Insights :
- Electronic Effects: The phenyl group in this compound is electron-donating via resonance, contrasting with the electron-withdrawing bromophenoxy group in 2-(4-Bromophenoxy)-6-methylpyrazine. This difference influences reactivity in cross-coupling reactions .
- Lipophilicity: The phenyl substituent increases lipophilicity compared to methyl or amino groups, affecting solubility in polar solvents .
Halogenated Pyrazines with Mixed Substituents
Key Insights :
- Biological Activity : Chloro and bromo combinations (e.g., 5-Bromo-6-chloropyrazin-2-amine) show antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹), suggesting halogen positioning impacts target binding .
- Fluorinated Analogs : The trifluoroethoxy group in 2-Bromo-6-(trifluoroethoxy)pyrazine enhances metabolic stability, a trait valuable in pharmacokinetic optimization .
Amino-Substituted Bromopyrazines
Key Insights :
- Hydrogen Bonding: Amino and hydrazine groups enable intermolecular interactions, critical in crystal engineering or protein-ligand binding .
- Reactivity : Hydrazine substituents (e.g., in 2-Bromo-6-hydrazinylpyridine) facilitate condensation reactions to form heterocycles like triazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
